Boc-ala-otbu

説明

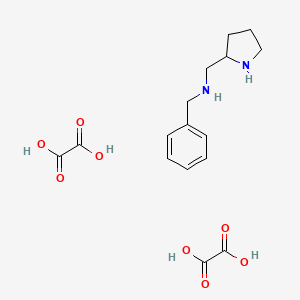

The term "Boc-ala-otbu" refers to a peptide or amino acid sequence that is protected by a t-butoxycarbonyl (Boc) group. This protective group is commonly used in peptide synthesis to prevent unwanted reactions at the amino group of an amino acid or peptide. The "otbu" likely refers to the t-butyl ester, another protective group used to protect the carboxyl group of an amino acid or peptide. These protective groups are crucial in the stepwise construction of peptides, allowing for the specific coupling of amino acids in a controlled manner.

Synthesis Analysis

The synthesis of peptides containing Boc-protected amino acids can be achieved through solid-phase synthesis or solution-phase synthesis methods. For instance, the partially protected heptapeptide Boc-Asp(OtBu)-Ser-Ser-Thr-Ser-Ala-Ala-OH was prepared using a combination of solid-phase synthesis with Nα-(9-fluorenylmethoxycarbonyl) amino acids and solution-phase synthesis via the active ester method, with an overall yield of 38% . This demonstrates the practical application of Boc protection in peptide synthesis.

Molecular Structure Analysis

The molecular structure of peptides containing Boc-protected amino acids can exhibit unique features due to the presence of these groups. For example, the peptide Boc-Aib1-Ala2-Leu3-Aib4-Ala5-Leu6-Aib7-Ala8-Leu9-Aib10-OME forms an irregular helix in its backbone. The helix is distorted by the insertion of a water molecule, which bridges between the amide nitrogen of Ala5 and the carbonyl oxygen of Ala2, leading to an amphiphilic character despite having all apolar residues .

Chemical Reactions Analysis

The Boc group is typically removed under acidic conditions, which can then allow the amino group to participate in subsequent peptide bond formation reactions. The t-butyl ester group can be removed by stronger acids or by hydrogenolysis. These deprotection steps are essential in the synthesis of peptides and must be carefully controlled to prevent damage to the peptide chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected peptides are influenced by the protective groups. The Boc group increases the steric bulk and hydrophobicity of the amino acid, which can affect the solubility and overall conformation of the peptide. Similarly, the t-butyl ester group affects the peptide's resistance to hydrolysis and its interaction with solvents. The amphiphilic nature of the peptide Boc-Aib1-Ala2-Leu3-Aib4-Ala5-Leu6-Aib7-Ala8-Leu9-Aib10-OME, as mentioned earlier, is a direct consequence of the molecular structure influenced by the protective groups and the peptide sequence .

科学的研究の応用

ペプチド合成におけるグリーンケミストリー

Boc(tert-ブトキシカルボニル)戦略は、環境に配慮したペプチド合成に不可欠です。研究者らは、ペプチド合成のために、環境に優しい溶媒である水を使用した有機溶媒フリー法を開発しています。 Boc-保護アミノ酸、特にBoc-ala-otbuは、このグリーンケミストリーアプローチにおいて重要な役割を果たしており、脱保護ステップ中に副生成物を伴わないガスの生成を可能にするため、プロセスをより持続可能にします .

ペプチド化学における選択的脱保護

This compoundは、アミノ酸やペプチドの選択的脱保護において重要な役割を果たします。無水ジオキサン溶液中の塩化水素を用いた方法が、室温でBoc基を効率的かつ選択的に脱保護するために開発されています。 この技術は、選択的脱保護が必要な複雑なペプチドの合成において重要です .

困難なペプチドの合成

Boc戦略は、凝集しやすい困難なペプチドの合成に用いられます。 例えば、凝集しやすいVal-Ala-Val-Ala-Val-Gly-OHなどのペンタペプチドの合成は、Boc保護アミノ酸とマイクロ波支援カップリング反応の使用によって促進されてきました .

新規手法の開発

This compoundの使用を含むBoc戦略は、環境への影響の少ない新規手法の開発において最先端を走っています。 これには、ポリペプチドやタンパク質の生産における中間体であるアミノ酸N-カルボキシ無水物の合成が含まれます .

作用機序

Target of Action

The primary target of Boc-Ala-OtBu is amines . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The Boc group interacts with its targets (amines) by forming a protective layer . This protective layer prevents the amines from reacting with other substances in the environment, thereby preserving their structure and function . The Boc group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The Boc group affects the amine protection pathway . This pathway involves the addition of the Boc group to amines to form a protective layer, and the subsequent removal of the Boc group when the amines are needed for further reactions . The addition and removal of the Boc group can be controlled to regulate the activity of the amines .

Pharmacokinetics

The boc group is known to enhance the stability of amines, which may improve their bioavailability .

Result of Action

The result of the action of this compound is the protection of amines from unwanted reactions . By forming a protective layer around the amines, the Boc group preserves their structure and function, allowing them to participate in further reactions when needed .

Action Environment

The action of this compound is influenced by various environmental factors. For example, the addition of the Boc group to amines requires aqueous conditions and a base such as sodium hydroxide . The removal of the Boc group requires strong acids . Therefore, the action, efficacy, and stability of this compound are dependent on the chemical environment .

特性

IUPAC Name |

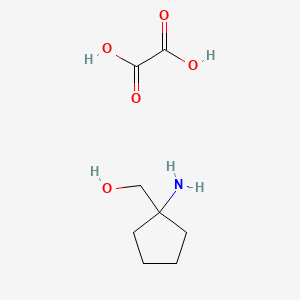

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(9(14)16-11(2,3)4)13-10(15)17-12(5,6)7/h8H,1-7H3,(H,13,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIARYQWAMYNMRX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)